References:[1] Design, synthesis, and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives: https://www.semanticscholar.org/paper/31f88faec16862a846bf83ad2a00a1dd3f09fe7f [] Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators: https://www.semanticscholar.org/paper/dd6e049d09da4c0b3c3bec10ff8e35199d4fa82a
This compound is categorized under impurity reference materials and is utilized in research related to cancer and inflammatory diseases. It serves as a ligand for the Cereblon protein, which is involved in various cellular processes including protein degradation pathways . The compound's CAS number is 835616-60-9, which facilitates its identification in chemical databases.
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione can be achieved through a multi-step reaction process. A common method involves the following steps:
This synthetic route highlights the importance of temperature control and the choice of solvent in achieving high yields.
The molecular structure of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione features several key components:
N1(C(C=2C(F)=CC=CC2C1=O)=O)C3C(NC(CC3)=O)=O
.The compound exhibits a melting point range of 254–256 °C and has predicted boiling points around 520.9 °C . Its density is approximately 1.570 g/cm³.
The compound participates in various chemical reactions typical for isoindoline derivatives:
These reactions are critical for its application in drug development and medicinal chemistry.
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione primarily revolves around its role as a ligand for the Cereblon protein:
The physical properties of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione include:
The predicted pKa value is approximately 10.63, indicating that it may behave as a weak base under physiological conditions .
The applications of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2